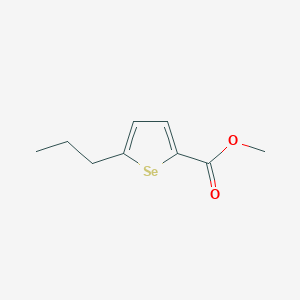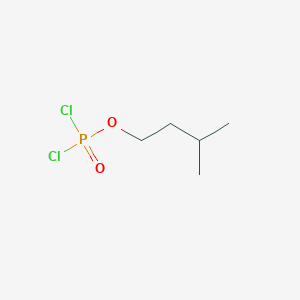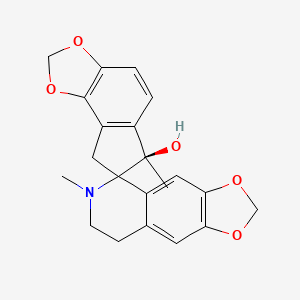
Corystewartine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corystewartine is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Corystewartine typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route involves the reaction of a substituted benzaldehyde with a sulfur ylide to form an epoxide intermediate. This intermediate is then subjected to further reactions to yield this compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Corystewartine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups. This is often facilitated by the use of specific catalysts and reaction conditions.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Corystewartine has a wide range of applications in scientific research, including:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various chemical compounds.
Biology: this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It is used in biochemical assays to investigate its effects on biological systems.
Medicine: Research into the medicinal properties of this compound includes its potential as a therapeutic agent. Studies are conducted to evaluate its efficacy and safety in treating various medical conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Corystewartine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Corystewartine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Benzaldehyde derivatives: These compounds share structural similarities with this compound and are used in similar applications.
Sulfur ylides: These compounds are used in the synthesis of epoxides and other intermediates, similar to this compound.
Epoxides: this compound’s epoxide intermediate is comparable to other epoxides used in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and stability, which make it a valuable compound for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
119777-72-9 |
|---|---|
Molekularformel |
C21H21NO5 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(6'R)-6,6'-dimethylspiro[7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline-5,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-ol |
InChI |
InChI=1S/C21H21NO5/c1-20(23)14-3-4-16-19(27-11-24-16)13(14)9-21(20)15-8-18-17(25-10-26-18)7-12(15)5-6-22(21)2/h3-4,7-8,23H,5-6,9-11H2,1-2H3/t20-,21?/m1/s1 |
InChI-Schlüssel |
JJVSSTMCNUSNGX-VQCQRNETSA-N |
Isomerische SMILES |
C[C@]1(C2=C(CC13C4=CC5=C(C=C4CCN3C)OCO5)C6=C(C=C2)OCO6)O |
Kanonische SMILES |
CC1(C2=C(CC13C4=CC5=C(C=C4CCN3C)OCO5)C6=C(C=C2)OCO6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


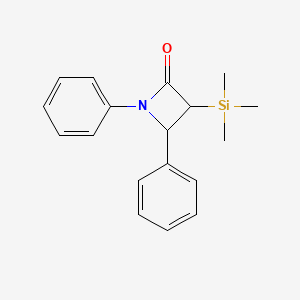
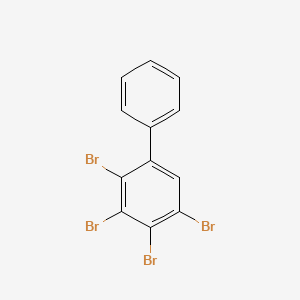

![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
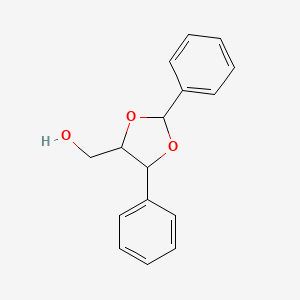
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)
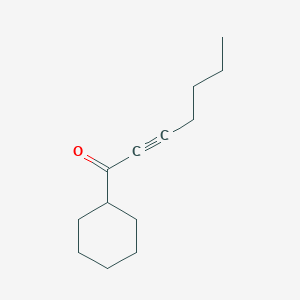

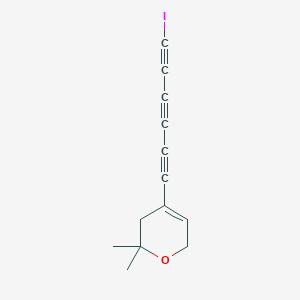
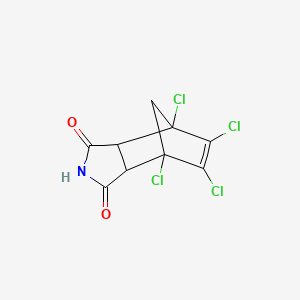
silane](/img/structure/B14296575.png)
